3,5-Dibromo-2-methoxybenzoic acid
Overview
Description
3,5-Dibromo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6Br2O3 . It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Mechanism of Action
Mode of Action
Brominated benzoic acids, in general, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the methoxy group may influence these reactions, but the specifics would depend on the exact conditions and the presence of other reactants.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2-methoxybenzoic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility, absorption, and interaction with targets . The presence of other substances can also affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dibromo-2-methoxybenzoic acid typically involves the bromination of salicylaldehyde followed by methylation and oxidation. The general steps are as follows:
Bromination: Salicylaldehyde is brominated using bromine to form 3,5-dibromosalicylaldehyde.
Methylation: The dibromosalicylaldehyde is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide to form 3,5-dibromo-2-methoxysalicylaldehyde.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
3,5-Dibromo-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can yield products like 3,5-dibromo-2-methoxybenzaldehyde.
Reduction Products: Reduction can yield products like 3,5-dibromo-2-methoxybenzyl alcohol.
Coupling Products: Biaryl compounds can be formed through coupling reactions.
Scientific Research Applications
Chemistry:
3,5-Dibromo-2-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.
Biology:
This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
- 3,5-Dibromo-2-ethoxybenzoic acid
- 3-Bromo-4,5-dimethoxybenzoic acid
- 3,5-Dibromo-N-(2-(3,5-dibromo-2-methoxybenzoyl)amino)phenyl-2-methoxybenzamide
- 3,5-Dibromo-N-(4-(3,5-dibromo-2-methoxybenzoyl)amino)phenyl-2-methoxybenzamide
- 3,5-Diisopropyl-4-methoxybenzoic acid
Uniqueness:
3,5-Dibromo-2-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,5-dibromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFGZWIQSUSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349167 | |
Record name | 3,5-dibromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13130-23-9 | |
Record name | 3,5-dibromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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